molecular formula C7H13ClO3S B13209811 2,6-Dimethyloxane-4-sulfonyl chloride

2,6-Dimethyloxane-4-sulfonyl chloride

Cat. No.: B13209811
M. Wt: 212.70 g/mol
InChI Key: OWYMXHGDYQFFQR-UHFFFAOYSA-N
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Description

2,6-Dimethyloxane-4-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyloxane-4-sulfonyl chloride typically involves the reaction of 2,6-dimethyloxane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

2,6-Dimethyloxane+Chlorosulfonic Acid2,6-Dimethyloxane-4-sulfonyl chloride+HCl\text{2,6-Dimethyloxane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 2,6-Dimethyloxane+Chlorosulfonic Acid→2,6-Dimethyloxane-4-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyloxane-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the sulfonyl group can be reduced to a sulfinyl group or oxidized to a sulfonic acid.

    Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents used in oxidation reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed in coupling reactions with various organic substrates.

Scientific Research Applications

2,6-Dimethyloxane-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyloxane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the introduction of sulfonyl groups into various substrates. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene group.

Uniqueness

2,6-Dimethyloxane-4-sulfonyl chloride is unique due to its specific structure, which includes a six-membered oxane ring with two methyl groups. This structure imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

2,6-dimethyloxane-4-sulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-5-3-7(12(8,9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3

InChI Key

OWYMXHGDYQFFQR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)S(=O)(=O)Cl

Origin of Product

United States

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